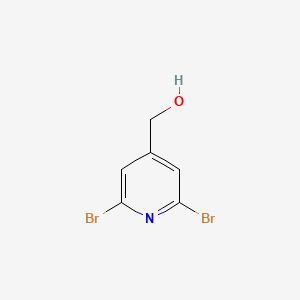

(2,6-Dibromopyridin-4-yl)methanol

Descripción general

Descripción

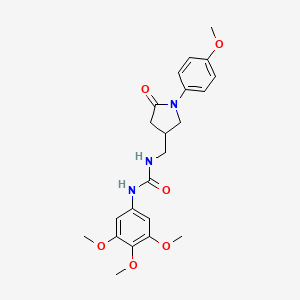

“(2,6-Dibromopyridin-4-yl)methanol” is a chemical compound with the CAS Number: 223463-02-3 . It has a molecular weight of 266.92 and its IUPAC name is (2,6-dibromo-4-pyridinyl)methanol .

Synthesis Analysis

The synthesis of (2,6-Dibromopyridin-4-yl)methanol involves the use of methyl 2,6-dibromoisonicotinate . This compound (10.0 g, 33.91 mmol) is dissolved in ethanol (200.0 ml) and to this solution, NaBH4 (6.4 g, 169.18 mmol) is slowly added at room temperature under stirring. The reaction is then heated to reflux and kept at reflux for 2 hours .Molecular Structure Analysis

The molecular formula of (2,6-Dibromopyridin-4-yl)methanol is C6H5Br2NO . The InChI key is YYJODMMTPSDERD-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Chemical Synthesis and Complex Formation

Synthesis of Complex Salts : A study by Cook and Halcrow (2015) demonstrated the synthesis of complex salts involving 4-hydroxy-2,6-dibromopyridine, which is structurally related to (2,6-Dibromopyridin-4-yl)methanol. These complex salts exhibit interesting spin-state behavior, indicating potential applications in spintronics or molecular magnetism (Cook & Halcrow, 2015).

Methanol as a Solvent in Crystal Structure Analysis : Research by Percino, Chapela, and Rodríguez-Barbarín (2005) utilized methanol as a solvent to isolate and characterize a compound formed by a condensation reaction. This highlights methanol's utility in facilitating reactions and assisting in the crystallization of chemical compounds (Percino et al., 2005).

Catalysis and Reaction Mechanisms

Metal-Halogen Exchange Reactions : A study by Newkome and Roper (1980) focused on the metal-halogen exchange between 2,6-dibromopyridine (related to the query compound) and n-butyllithium, leading to various reaction products. This research contributes to understanding the mechanisms in organometallic chemistry and catalysis (Newkome & Roper, 1980).

Thermo-Solvatochromism Studies : Martins, Sato, and Seoud (2008) investigated the thermo-solvatochromic behaviors of certain compounds in mixtures involving methanol. Such studies are crucial for understanding solvent effects on chemical reactions and molecular behaviors (Martins et al., 2008).

Methanol in Energy and Catalysis

Methanol-to-Olefins Reaction : Tian, Wei, Ye, and Liu (2015) discussed the methanol-to-olefins (MTO) reaction, highlighting methanol's role as a feedstock in industrial chemical processes. This research is significant for the development of sustainable chemical processes and energy solutions (Tian et al., 2015).

Methanol in Biomembrane Studies : Nguyen et al. (2019) explored the impact of methanol on lipid dynamics, providing insights into the use of methanol in the study of biological membranes and transmembrane proteins (Nguyen et al., 2019).

Coordination Chemistry

- Helicates and Polymers from Pyridine-Alcohol Ligands : Telfer et al. (2008) investigated the coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts. This study contributes to the understanding of coordination complexes and their potential applications in materials science and catalysis (Telfer et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

(2,6-dibromopyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJODMMTPSDERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dibromopyridin-4-yl)methanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2750410.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2750422.png)

![Methyl 4-[(thiocyanatoacetyl)amino]benzoate](/img/structure/B2750423.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-cyclopropylacetamide](/img/structure/B2750424.png)